3-(3-Bromo-4-hydroxyphenyl)propanoic acid
Overview
Description
3-(3-Bromo-4-hydroxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C9H9BrO3 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Alternative to Phenolation in Polybenzoxazine Synthesis
3-(4-Hydroxyphenyl)propanoic acid, closely related to the requested compound, serves as an alternative to phenol for introducing phenolic functionalities in the synthesis of polybenzoxazine, a class of high-performance thermosetting resins. This approach, using renewable phloretic acid, enhances the reactivity of molecules bearing hydroxyl groups and enables the production of almost 100% bio-based benzoxazine molecules. The resulting materials exhibit suitable thermal and thermo-mechanical properties for diverse applications, offering a sustainable alternative in material science (Trejo-Machin et al., 2017).
Antioxidant Properties
Compounds structurally similar to 3-(3-Bromo-4-hydroxyphenyl)propanoic acid, specifically bromophenols isolated from marine algae, have been studied for their antioxidant properties. For instance, various bromophenols exhibited significant DPPH radical-scavenging activity, indicating potential antioxidant applications (Li et al., 2007).
Phytotoxic and Mutagenic Effects
Studies on cinnamic acid derivatives, which include structures similar to this compound, have evaluated their phytotoxic and mutagenic effects using the Triticum test. These compounds demonstrated activities against certain bacteria and showed various effects on the growth and development of wheat plantlets, along with changes in total polyphenol content and chromosomal aberrations, suggesting implications in agricultural and environmental sciences (Jităreanu et al., 2013).
Flame Retardancy in Textiles
3-(Hydroxyphenyl phosphinyl) propanoic acid, structurally similar to the requested compound, has been used as a flame retardant agent for cellulose fabrics. This application is significant in textile engineering, where it imparts flame retardancy to cellulose fibers, enhancing their safety and utility in various applications (Zhang et al., 2008).
Potential in Biomedical Applications
Copolyesters of hydroxyphenylalkanoic acids, including compounds structurally related to this compound, have been synthesized and characterized for potential biomedical applications. Their high thermal stability, mechanical reinforcement, and potential for biodegradability highlight their significance in the development of biomedical materials (Abraham et al., 2002).
Mechanism of Action
Mode of Action
It’s suggested that it may interact with cellular components to exert its effects .
Biochemical Pathways
It’s known that it’s a microbial metabolite of certain dietary flavonoids . It’s suggested that it may influence the adhesion of monocytes to endothelial cells by inhibiting the expression of the cell adhesion molecule E-selectin . This could potentially impact inflammatory pathways, but more research is needed to confirm this.
Result of Action
It’s suggested that it may reduce the adhesion of monocytes to endothelial cells, potentially impacting inflammatory responses .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve binding to the active site of an enzyme or protein, potentially altering its function .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is possible that this compound interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
Information on how 3-(3-Bromo-4-hydroxyphenyl)propanoic acid is transported and distributed within cells and tissues is currently lacking. It is possible that this compound interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles within the cell due to targeting signals or post-translational modifications .
Properties
IUPAC Name |
3-(3-bromo-4-hydroxyphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAOWXULVKRRJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.